molecular formula C22H29N5O B2568053 2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 896071-88-8

2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No. B2568053
CAS RN: 896071-88-8
M. Wt: 379.508
InChI Key: BQNMCASOYODBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its CAS number 896071-88-8, has a molecular formula of C22H29N5O and a molecular weight of 379.508 . It is a complex organic molecule with a pyrazolo[1,5-a]pyrimidin core structure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidin core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various groups including an isopropyl group, a methyl group, a phenyl group, and a piperazine linked to an ethanol group .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction are not specified in the available information . It has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its ACD/LogP value is 2.34 .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds similar to 2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involve complex reactions and advanced analytical techniques. For instance, the structural characterization of analgesic isothiazolopyridines of Mannich base type, including X-ray analysis of similar compounds, highlights the importance of detailed molecular analysis in understanding the properties and potential applications of these complex molecules (Karczmarzyk & Malinka, 2008).

Biological Evaluation for Therapeutic Applications

Compounds with the pyrazolo[1,5-a]pyrimidine core have been evaluated for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties. A study on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated their efficacy as anti-inflammatory and antimicrobial agents, offering insights into their mechanism of action and potential therapeutic value (Aggarwal et al., 2014).

Process Development for Pharmaceutical Applications

The process development for the synthesis of novel non-xanthine adenosine A1 receptor antagonists based on the pyrazolo[1,5-a]pyrimidine framework illustrates the compound's potential in regulating renal function. This research emphasizes the importance of efficient synthesis processes for large-scale pharmaceutical applications (Zanka et al., 1999).

Exploring Receptor Affinity and Selectivity

The exploration of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles is crucial for the development of targeted therapeutic agents. Such studies provide valuable information on the interaction of these compounds with specific receptors, guiding the design of more effective and selective drugs (Squarcialupi et al., 2017).

properties

IUPAC Name

2-[4-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-16(2)19-15-20(26-11-9-25(10-12-26)13-14-28)27-22(23-19)21(17(3)24-27)18-7-5-4-6-8-18/h4-8,15-16,28H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNMCASOYODBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.